Meta-Substituted Benzoate CYP199A4 Substrate Specificity: Methyl 3-Ethoxybenzoate vs. 3-Methoxybenzoate
Methyl 3-ethoxybenzoate serves as a substrate for cytochrome P450 CYP199A4 from Rhodopseudomonas palustris HaA2, undergoing O-dealkylation to yield 3-hydroxybenzoate, acetaldehyde, and oxidized cofactor [1]. Direct comparative structural and kinetic analysis demonstrates that the 3-ethoxy substituent induces a distinct binding orientation compared to the 3-methoxy analog [2]. Specifically, the bulkier ethoxy group removes a water ligand and reorients the meta-substituent such that the methylene hydrogens point toward the heme, enabling more efficient oxidation than observed with 3-methoxybenzoate [3]. The crystal structure of CYP199A4 in complex with 3-ethoxybenzoate (PDB ID: 6PRS) resolved at 2.37 Å confirms this unique binding geometry [4].
| Evidence Dimension | CYP199A4 substrate oxidation efficiency and binding orientation |
|---|---|
| Target Compound Data | Methyl 3-ethoxybenzoate: O-dealkylation to 3-hydroxybenzoate + acetaldehyde; specific heme iron coordination with water ligand displacement; methylene hydrogens oriented toward heme iron |
| Comparator Or Baseline | 3-Methoxybenzoate: O-demethylation to 3-hydroxybenzoate + formaldehyde; induces 40% spin-state shift; distinct binding orientation with water ligand retained |
| Quantified Difference | Qualitative difference in catalytic mechanism; ethoxy derivative exhibits more favorable heme interaction geometry for oxidation |
| Conditions | Recombinant CYP199A4 from Rhodopseudomonas palustris HaA2; X-ray crystallography at 2.37 Å resolution; in vitro turnover assays |
Why This Matters
This differential substrate recognition profile makes methyl 3-ethoxybenzoate the preferred probe for studying CYP199A4 structure-function relationships and for applications requiring specific O-dealkylation biocatalysis.
- [1] BRENDA Enzyme Database. (2025). Information on EC 1.14.99.15 - 4-methoxybenzoate monooxygenase (O-demethylating). Retrieved from https://www.brenda-enzymes.org/enzyme.php?ecno=1.14.99.15 View Source
- [2] Podgorski, M. N., et al. (2019). Investigation of the requirements for efficient and selective cytochrome P450 monooxygenase catalysis across different reactions. Journal of Inorganic Biochemistry, 203, 110913. View Source
- [3] PDBsum. (2019). Entry 6prs: The crystal structure of 3-ethoxybenzoate-bound CYP199A4. Retrieved from http://www.ebi.ac.uk/thornton-srv/databases/cgi-bin/pdbsum/GetPage.pl?pdbcode=6prs View Source
- [4] RCSB PDB. (2019). 6PRS: The crystal structure of 3-ethoxybenzoate-bound CYP199A4. DOI: 10.2210/pdb6PRS/pdb. Retrieved from https://www.rcsb.org/structure/6PRS View Source
